

Application Notes and Protocols: 2,3,6-Trichlorobenzaldehyde as a Chemical Intermediate

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Compound of Interest

Compound Name: 2,3,6-Trichlorobenzaldehyde

Cat. No.: B1582093

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of **2,3,6-trichlorobenzaldehyde** as a versatile chemical intermediate. This document details its chemical properties, key reactions, and specific protocols for its application in the synthesis of dyes and other potential organic molecules. The information is intended to support research and development in medicinal chemistry, agrochemical synthesis, and materials science.

Physicochemical Properties

2,3,6-Trichlorobenzaldehyde is a solid, appearing as needles from petroleum ether.^[1] Its key physicochemical properties are summarized in the table below, derived from computed and experimental data.^{[1][2]}

Property	Value	Reference(s)
Molecular Formula	C ₇ H ₃ Cl ₃ O	[1]
Molecular Weight	209.46 g/mol	[2]
CAS Number	4659-47-6	[1]
Appearance	Needles from petroleum ether	[1]
Melting Point	91-93 °C	
Boiling Point (Predicted)	562.13 K	[2]
LogP (Predicted)	3.459	[2]
InChI Key	AURSMWWOMOVHBM-UHFFFAOYSA-N	[1]
SMILES	C1=CC(=C(C(=C1Cl)C=O)Cl)Cl	[1]

Applications as a Chemical Intermediate

2,3,6-Trichlorobenzaldehyde serves as a valuable building block in organic synthesis, primarily due to the reactivity of its aldehyde functional group. The electron-withdrawing nature of the three chlorine atoms on the benzene ring enhances the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack. Key applications include its use in the synthesis of dyes and as a precursor for various organic transformations.

Synthesis of Triarylmethane Dyes

2,3,6-Trichlorobenzaldehyde is a key intermediate in the synthesis of mordant dyes, such as C.I. Mordant Blue 47. The synthesis involves the condensation of the aldehyde with substituted aromatic compounds, followed by oxidation.

Experimental Protocols

The following protocols are representative methods for the transformation of **2,3,6-trichlorobenzaldehyde** into various derivatives. These protocols are based on established organic chemistry principles and may require optimization for specific applications.

Protocol 1: Synthesis of a Triarylmethane Dye Precursor (Adapted for C.I. Mordant Blue 47)

This protocol describes the acid-catalyzed condensation of **2,3,6-trichlorobenzaldehyde** with 2-hydroxy-3-methylbenzoic acid.

Materials:

- **2,3,6-Trichlorobenzaldehyde**
- 2-Hydroxy-3-methylbenzoic acid
- Concentrated Sulfuric Acid (98%)
- Methanol
- Deionized Water
- Round-bottom flask with reflux condenser
- Magnetic stirrer and hotplate
- Beakers and Erlenmeyer flasks
- Büchner funnel and filter flask

Procedure:

- In a clean, dry round-bottom flask, dissolve 1.0 equivalent of **2,3,6-trichlorobenzaldehyde** and 2.0 equivalents of 2-hydroxy-3-methylbenzoic acid in a minimal amount of cold (0-5 °C) concentrated sulfuric acid with gentle stirring.
- Slowly warm the reaction mixture to room temperature and then heat to 60-70 °C for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, carefully pour the reaction mixture onto crushed ice with vigorous stirring.

- The precipitated solid is collected by vacuum filtration and washed thoroughly with cold water until the filtrate is neutral.
- The crude product can be further purified by recrystallization from a suitable solvent system, such as methanol/water.

Quantitative Data (Representative):

Parameter	Value
Reactant Ratio	1:2 (Aldehyde:Arene)
Reaction Time	4-6 hours
Reaction Temp.	60-70 °C
Expected Yield	70-85% (Crude)
Purification	Recrystallization

Protocol 2: Oxidation to 2,3,6-Trichlorobenzoic Acid

This protocol outlines the oxidation of the aldehyde to the corresponding carboxylic acid using potassium permanganate.

Materials:

- **2,3,6-Trichlorobenzaldehyde**
- Potassium Permanganate (KMnO₄)
- Sodium Hydroxide (NaOH)
- Hydrochloric Acid (HCl)
- Acetone
- Deionized Water
- Round-bottom flask

- Magnetic stirrer
- Ice bath

Procedure:

- Dissolve 1.0 equivalent of **2,3,6-trichlorobenzaldehyde** in acetone in a round-bottom flask. Add a 10% aqueous solution of sodium hydroxide.
- Cool the mixture in an ice bath with stirring.
- Slowly add a solution of 1.2 equivalents of potassium permanganate in water to the cooled aldehyde solution. The purple color of the permanganate will disappear as the reaction proceeds.
- After the addition is complete, continue stirring at room temperature for 1-2 hours, or until the reaction is complete as monitored by TLC.
- Filter the reaction mixture to remove the manganese dioxide precipitate.
- Acidify the filtrate with dilute hydrochloric acid to precipitate the carboxylic acid.
- Collect the solid product by vacuum filtration, wash with cold water, and dry.

Quantitative Data (Representative):

Parameter	Value
Oxidizing Agent	KMnO ₄
Reaction Time	1-2 hours
Reaction Temp.	0 °C to Room Temp.
Expected Yield	>90%
Purification	Acid-base extraction

Protocol 3: Reduction to 2,3,6-Trichlorobenzyl Alcohol

This protocol describes the reduction of the aldehyde to the corresponding alcohol using sodium borohydride.

Materials:

- **2,3,6-Trichlorobenzaldehyde**
- Sodium Borohydride (NaBH_4)
- Methanol
- Deionized Water
- Round-bottom flask
- Magnetic stirrer
- Ice bath

Procedure:

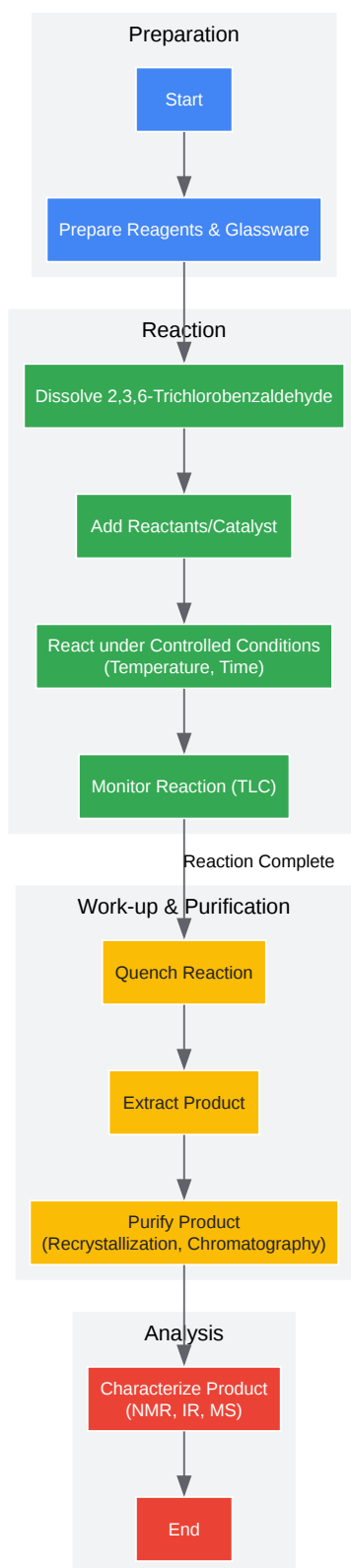
- Dissolve 1.0 equivalent of **2,3,6-trichlorobenzaldehyde** in methanol in a round-bottom flask.
- Cool the solution to 0 °C in an ice bath with stirring.
- Slowly add 1.1 equivalents of sodium borohydride in small portions.
- Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 1-2 hours.
- Quench the reaction by the slow addition of water.
- Remove the methanol under reduced pressure.
- Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the product.

Quantitative Data (Representative):

Parameter	Value
Reducing Agent	NaBH ₄
Reaction Time	1.5-2.5 hours
Reaction Temp.	0 °C to Room Temp.
Expected Yield	>95%
Purification	Extraction

Visualizations

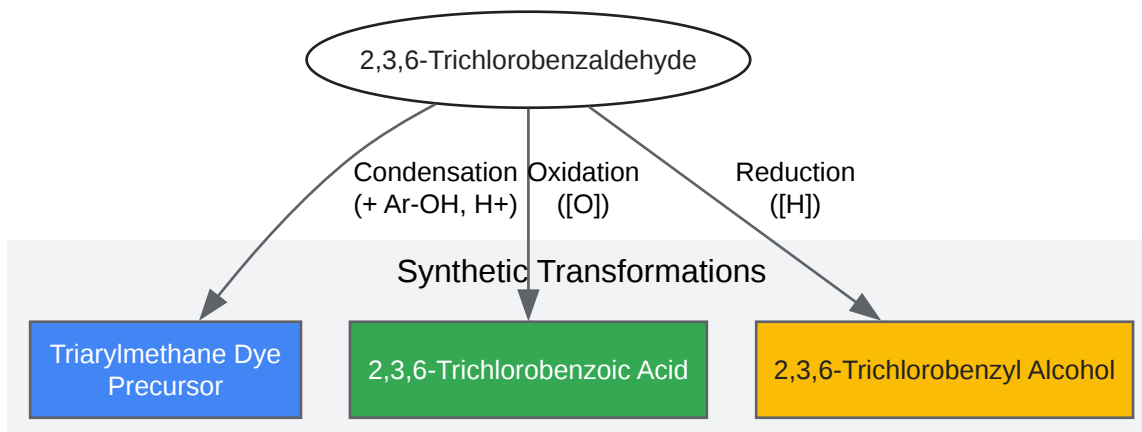
Experimental Workflow



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Caption: General experimental workflow for reactions involving **2,3,6-trichlorobenzaldehyde**.

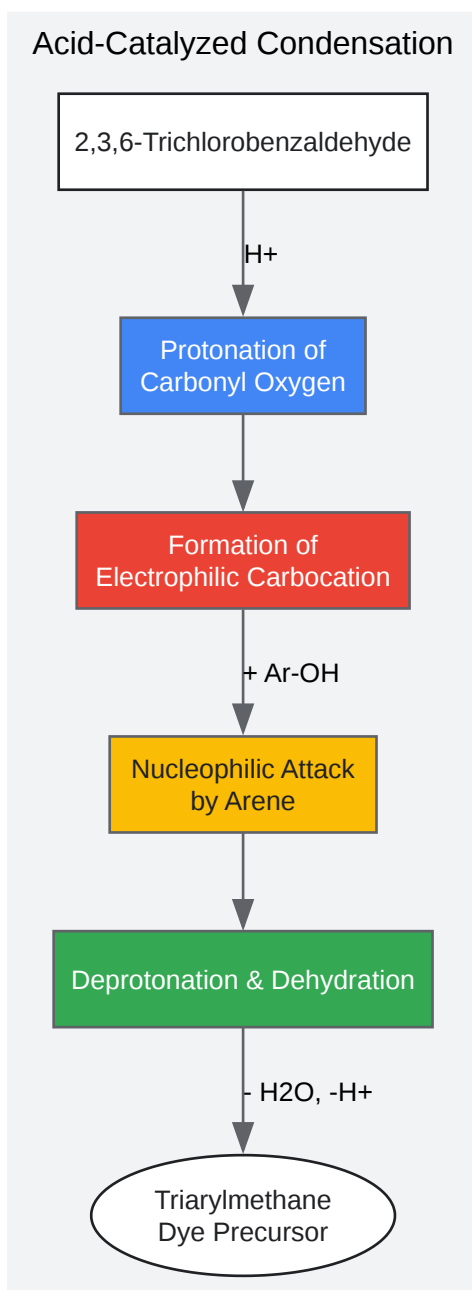
Key Reaction Pathways



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Caption: Key synthetic transformations of **2,3,6-trichlorobenzaldehyde**.

Condensation Reaction Signaling Pathway



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Caption: Signaling pathway for the acid-catalyzed condensation of **2,3,6-trichlorobenzaldehyde**.

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References

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- 2. 2,3,6-Trichlorobenzaldehyde [dyestuffintermediates.com]
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